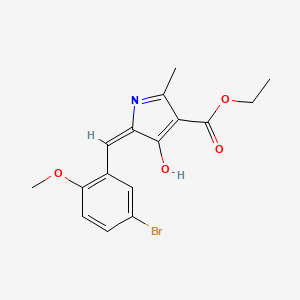
1-benzyl-2-(2-oxopropyl)isoquinolinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-2-(2-oxopropyl)isoquinolinium bromide is a quaternary ammonium compound that has been widely used in scientific research. This compound is also known as P-1075 and has been used as a tool to study the mechanisms of action of various neurotransmitters and neuromodulators.
Mécanisme D'action
The mechanism of action of 1-benzyl-2-(2-oxopropyl)isoquinolinium bromide involves the selective inhibition of the nicotinic acetylcholine receptor. This receptor is located on the surface of cells and is involved in the transmission of signals between cells. By blocking this receptor, the compound can disrupt the normal physiological processes that are dependent on the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-2-(2-oxopropyl)isoquinolinium bromide are dependent on the specific physiological process being studied. For example, in studies of muscle contraction, the compound has been shown to inhibit the release of acetylcholine, which is necessary for muscle contraction. In studies of pain perception, the compound has been shown to block the transmission of pain signals through the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-benzyl-2-(2-oxopropyl)isoquinolinium bromide in lab experiments include its selectivity for the nicotinic acetylcholine receptor, which allows for the specific study of this receptor without affecting other physiological processes. The limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
For research on 1-benzyl-2-(2-oxopropyl)isoquinolinium bromide include the development of new compounds that can selectively target other neurotransmitter receptors and neuromodulators. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of 1-benzyl-2-(2-oxopropyl)isoquinolinium bromide involves the reaction of 1-benzyl-2-(2-oxopropyl)isoquinoline with a quaternizing agent such as methyl iodide or benzyl chloride. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1-benzyl-2-(2-oxopropyl)isoquinolinium bromide has been widely used in scientific research as a tool to study the mechanisms of action of various neurotransmitters and neuromodulators. This compound has been shown to selectively block the nicotinic acetylcholine receptor, which is involved in various physiological processes including muscle contraction, cognitive function, and pain perception.
Propriétés
IUPAC Name |
1-(1-benzylisoquinolin-2-ium-2-yl)propan-2-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NO.BrH/c1-15(21)14-20-12-11-17-9-5-6-10-18(17)19(20)13-16-7-3-2-4-8-16;/h2-12H,13-14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRKEFWTBZGFHB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-(2-oxopropyl)isoquinolinium bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6138759.png)

![2-({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6138774.png)
![methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate](/img/structure/B6138775.png)
![2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6138783.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-cyclohexen-1-ylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6138789.png)
![N-{[4-(4-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-furamide](/img/structure/B6138793.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)

![2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6138814.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)
![3-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-N-2-thienyl-1-piperidinecarboxamide](/img/structure/B6138832.png)
![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)